molecular formula C23H26N6O2 B11195110 4-amino-N-(4-ethoxyphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide

4-amino-N-(4-ethoxyphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Cat. No.: B11195110
M. Wt: 418.5 g/mol
InChI Key: LRQZRNQMDQJFPW-UHFFFAOYSA-N
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Description

4-amino-N-(4-ethoxyphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(4-ethoxyphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of the piperazine moiety: This step involves the reaction of the pyrimidine intermediate with a phenylpiperazine derivative.

    Functionalization of the aromatic ring: The ethoxy group is introduced via nucleophilic substitution reactions.

    Final coupling: The amino and carboxamide groups are introduced in the final steps to complete the synthesis.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(4-ethoxyphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be studied to understand its effects on cellular processes.

    Medicine: It may have potential as a therapeutic agent for treating certain diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-amino-N-(4-ethoxyphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-(4-ethoxyphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H26N6O2

Molecular Weight

418.5 g/mol

IUPAC Name

4-amino-N-(4-ethoxyphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide

InChI

InChI=1S/C23H26N6O2/c1-2-31-19-10-8-17(9-11-19)26-22(30)20-16-25-23(27-21(20)24)29-14-12-28(13-15-29)18-6-4-3-5-7-18/h3-11,16H,2,12-15H2,1H3,(H,26,30)(H2,24,25,27)

InChI Key

LRQZRNQMDQJFPW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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